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molecular formula C7H9NO2 B038893 (2-Methoxypyridin-3-yl)methanol CAS No. 112197-16-7

(2-Methoxypyridin-3-yl)methanol

Cat. No. B038893
M. Wt: 139.15 g/mol
InChI Key: OFWONXXWLCHTSR-UHFFFAOYSA-N
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Patent
US07803793B2

Procedure details

To a solution of NaBH4 (0.075 g, 2.04 mmol) in absolute EtOH (10 mL) was dropwise added a solution of 2-methoxy-pyridine-3-carbaldehyde (0.98 g, 7.15 mmol) in EtOH (2 mL) at −40° C. under N2. The reaction mixture was stirred at −40° C. for 45 min and then carefully quenched with brine. After warmed up to room temperature, the reaction solvent was removed and then diluted with EtOAc and water. The aqueous layer was extracted with EtOAc (×2) and the combined organics were washed with water, brine and dried over anhydrous Na2SO4. The mixture was filtered through Celite-silica gel. The concentration under the reduced pressure provided the product, which was carried to the next step without further purification. 1H NMR (300 MHz, CDCl3) 8.13 (m, 1H), 7.63 (m, 1H), 6.90 (m, 1H), 4.67 (s, 2H), 4.02 (s, 3H).
Name
Quantity
0.075 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][O:4][C:5]1[C:10]([CH:11]=[O:12])=[CH:9][CH:8]=[CH:7][N:6]=1>CCO>[CH3:3][O:4][C:5]1[C:10]([CH2:11][OH:12])=[CH:9][CH:8]=[CH:7][N:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.075 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0.98 g
Type
reactant
Smiles
COC1=NC=CC=C1C=O
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Name
Quantity
2 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −40° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
carefully quenched with brine
TEMPERATURE
Type
TEMPERATURE
Details
After warmed up to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction solvent was removed
ADDITION
Type
ADDITION
Details
diluted with EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (×2)
WASH
Type
WASH
Details
the combined organics were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite-silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The concentration under the reduced pressure
CUSTOM
Type
CUSTOM
Details
provided the product, which
CUSTOM
Type
CUSTOM
Details
was carried to the next step without further purification

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
COC1=NC=CC=C1CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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